molecular formula C20H21ClN4S B13365472 5-(2-chlorophenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(2-chlorophenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B13365472
M. Wt: 384.9 g/mol
InChI Key: UCLKEAXJGLKDJN-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a piperidine moiety, and chlorophenyl and phenyl groups. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chlorobenzaldehyde with phenylhydrazine can form the hydrazone intermediate, which is then cyclized with piperidine and thiocarbonyl compounds to yield the desired triazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

5-(2-chlorophenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity. The exact pathways and molecular targets depend on the specific biological context and the type of activity being studied .

Comparison with Similar Compounds

Similar Compounds

    5-(2-chlorophenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-one: Similar structure but with an oxygen atom instead of sulfur.

    5-(2-chlorophenyl)-4-phenyl-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a morpholine ring instead of piperidine.

Uniqueness

The uniqueness of 5-(2-chlorophenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and phenyl groups, along with the piperidine moiety, enhances its versatility in various applications .

Properties

Molecular Formula

C20H21ClN4S

Molecular Weight

384.9 g/mol

IUPAC Name

5-(2-chlorophenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-1,2,4-triazole-3-thione

InChI

InChI=1S/C20H21ClN4S/c21-18-12-6-5-11-17(18)19-22-24(15-23-13-7-2-8-14-23)20(26)25(19)16-9-3-1-4-10-16/h1,3-6,9-12H,2,7-8,13-15H2

InChI Key

UCLKEAXJGLKDJN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CN2C(=S)N(C(=N2)C3=CC=CC=C3Cl)C4=CC=CC=C4

Origin of Product

United States

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